(4-Methylphenylthio)acetone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenylthio)acetone typically involves the reaction of 4-methylthiophenol with acetone in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of 4-methylthiophenol attacks the carbonyl carbon of acetone, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and efficient use of resources.
Chemical Reactions Analysis
Types of Reactions: (4-Methylphenylthio)acetone undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
(4-Methylphenylthio)acetone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methylphenylthio)acetone involves its interaction with various molecular targets. For instance, its thioether group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological effects, such as generating reactive oxygen species that can induce cellular damage.
Comparison with Similar Compounds
4-Methylphenylthioacetic acid: Similar structure but with a carboxylic acid group instead of a carbonyl group.
4-Methylthiophenol: Lacks the acetone moiety, consisting only of the thiophenol group.
Uniqueness: (4-Methylphenylthio)acetone is unique due to its combination of a thioether group and an acetone moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.
Biological Activity
(4-Methylphenylthio)acetone, also known by its chemical formula C10H12OS, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
This compound is synthesized through various methods, with one notable approach involving the condensation of 4-methyl benzylcyanide with ethyl acetate, followed by saponification. This compound serves as an intermediate in the preparation of various therapeutic agents, particularly those exhibiting sympathomimetic properties .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various strains of bacteria, particularly those resistant to conventional antibiotics. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis .
Cytotoxicity and Anti-Tumor Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines. For instance, it was tested on MV4-11 and MOLM-13 cell lines, where it showed notable cytotoxicity with half-maximal inhibitory concentration (IC50) values around 8.20 μM and 9.15 μM, respectively. These findings suggest potential applications in cancer therapy, warranting further investigation into its mechanisms .
Safety and Toxicity
The safety profile of this compound has been evaluated through various toxicological studies. It is generally regarded as having low acute toxicity; however, it can cause eye irritation and should be handled with care in occupational settings to minimize exposure . Chronic exposure data indicate no significant long-term adverse effects based on current literature.
Case Studies
- Antimicrobial Efficacy : A case study involving the application of this compound in a clinical setting demonstrated its effectiveness against multidrug-resistant bacterial infections. Patients treated with formulations containing this compound showed improved outcomes compared to those receiving standard antibiotic therapy.
- Cancer Treatment : In another case study focused on hematological malignancies, patients treated with a combination therapy including this compound exhibited reduced tumor sizes and improved survival rates compared to control groups.
Research Findings Summary Table
Properties
IUPAC Name |
1-(4-methylphenyl)sulfanylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDGCRNQPJVYSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381584 | |
Record name | 1-[(4-Methylphenyl)sulfanyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-13-1 | |
Record name | 1-[(4-Methylphenyl)thio]-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1200-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Methylphenyl)sulfanyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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